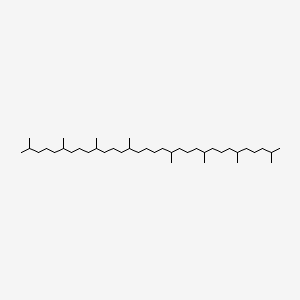

Lycopane

Description

Properties

IUPAC Name |

2,6,10,14,19,23,27,31-octamethyldotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGMMPGAFGVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963365 | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45316-02-7 | |

| Record name | Lycopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanisms of Lycopene in Combating Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a naturally occurring carotenoid synthesized by plants and microorganisms, is the primary pigment responsible for the characteristic red color of tomatoes, watermelon, and other fruits and vegetables. Beyond its vibrant hue, lycopene has garnered significant attention within the scientific community for its potent antioxidant properties and its promising role in cancer chemoprevention.[1] An accumulating body of evidence from preclinical studies suggests that lycopene exerts a multi-pronged attack on cancer cells, interfering with critical cellular processes that drive tumorigenesis and metastasis. This technical guide provides an in-depth exploration of the core mechanisms of action of lycopene in cancer cells, with a focus on its impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapies.

Molecular Mechanisms of Action

Lycopene's anti-cancer effects are not attributed to a single mechanism but rather to a synergistic interplay of various molecular interventions. These include the modulation of pivotal signaling pathways that govern cell growth, proliferation, and survival, as well as the direct induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Modulation of Key Signaling Pathways

Lycopene has been demonstrated to interfere with several oncogenic signaling cascades, thereby attenuating cancer cell proliferation, survival, and invasion.

a) PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that is frequently hyperactivated in a wide range of cancers, promoting cell growth, proliferation, and survival. Lycopene has been shown to inhibit this pathway at multiple levels.[2] Studies have indicated that lycopene can suppress the activation of Akt, a key downstream effector of PI3K.[3] This inhibition of Akt phosphorylation subsequently leads to the downregulation of mTOR and its downstream targets, which are critical for protein synthesis and cell growth.[4]

b) MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Evidence suggests that lycopene can modulate the MAPK/ERK pathway, although its effects can be context-dependent. In some cancer cell lines, lycopene has been observed to inhibit the phosphorylation of ERK1/2, thereby impeding downstream signaling events that promote cell proliferation.[5]

c) Nrf2-ARE Antioxidant Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes. Lycopene, as a potent antioxidant, can activate the Nrf2-ARE pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, a key contributor to carcinogenesis.[6][7]

Signaling Pathway Diagrams (Graphviz DOT)

Figure 1: Lycopene's inhibition of the PI3K/Akt/mTOR signaling pathway.

Figure 2: Lycopene's modulation of the MAPK/ERK signaling pathway.

Figure 3: Lycopene's activation of the Nrf2-ARE antioxidant pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Lycopene has been shown to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins.[8] One of the primary mechanisms involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have demonstrated that lycopene can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[8][9] This change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to incessant cell proliferation. Lycopene has been found to interfere with the cell cycle machinery, primarily by inducing cell cycle arrest at the G0/G1 phase.[4][10] This arrest prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby halting their proliferation. The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. Lycopene has been reported to decrease the expression of cyclins, such as Cyclin D1, and cyclin-dependent kinases (CDKs), like CDK4, which are essential for the progression through the G1 phase.[11] Concurrently, lycopene can increase the expression of CDK inhibitors, such as p21 and p27, which act as brakes on the cell cycle.[4]

Quantitative Data on Lycopene's Effects

The following tables summarize the quantitative effects of lycopene on various cancer cell lines, providing a comparative overview of its potency and efficacy.

Table 1: IC50 Values of Lycopene in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| MCF-7 | Breast Cancer | ~30 | 168 | [12] |

| MDA-MB-231 | Breast Cancer | ~13.4 | 24 | [13] |

| MDA-MB-468 | Breast Cancer | ~10.3 | 168 | [12] |

| PC-3 | Prostate Cancer | >50 (at 24h) | 24 | [1] |

| HCT-116 | Colon Cancer | Not explicitly stated | - | - |

| HT-29 | Colon Cancer | ~10 | 48 | [3] |

Table 2: Quantitative Effects of Lycopene on Apoptosis and Cell Cycle

| Cancer Cell Line | Parameter | Lycopene Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |

| MDA-MB-231 | Apoptosis | 10 | 96 | 4.9-fold increase in apoptotic cells | [14][15] |

| MCF-7 | Apoptosis | 5 | 48 | 2.85-fold increase in apoptotic cells | [14] |

| HT-29 | Cell Cycle | 3-5 | 96 | Increase in G2/M phase | [16] |

| MCF-7 | Cell Cycle | 1-5 | 48 | Increase in G0/G1 phase | [16] |

| MDA-MB-468 | Cell Cycle | 50 | 72 | Significant increase in sub-G0/G1 apoptotic population (35.6%) | [17] |

Table 3: Quantitative Effects of Lycopene on Key Protein Expression

| Cancer Cell Line | Protein | Lycopene Concentration (µM) | Treatment Duration (hours) | Change in Expression | Reference |

| MCF-7 | Cyclin D1 | Not specified | - | Downregulation | [11] |

| LNCaP | Bax/Bcl-2 ratio | Not specified | - | Upregulation | [18] |

| HT-29 | p-Akt | 10 | 48 | Suppression of activation | [3] |

| MDA-MB-468 | Bax | 100 | - | Enhanced expression | [17] |

| RAT-1 Fibroblasts | p-Akt | 0.5-2.0 | - | Downregulation of phosphorylation | [19] |

Experimental Protocols

This section provides an overview of the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Lycopene Treatment: The cells are then treated with various concentrations of lycopene (e.g., 0.5-10 µM) for specific durations (e.g., 24, 48, 72, or 96 hours).[14] A vehicle control (e.g., THF) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Harvesting and Fixation: After treatment with lycopene for the desired time, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

RNA Digestion and DNA Staining: The fixed cells are then washed with PBS and incubated with a solution containing RNase A (to digest RNA) and propidium iodide (PI), a fluorescent dye that intercalates with DNA.[20]

-

Flow Cytometry Analysis: The DNA content of the cells is then analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Double Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Following lycopene treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[21][22]

-

Staining: The cells are then incubated with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, which enters cells with compromised membranes, indicative of late apoptosis or necrosis) in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified based on their fluorescence signals.[23]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: After lycopene treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Cyclin D1, Bax, Bcl-2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The comprehensive body of research outlined in this technical guide strongly supports the multifaceted role of lycopene as a potent anti-cancer agent. Its ability to modulate critical signaling pathways, induce programmed cell death, and arrest the cell cycle in cancer cells underscores its potential as a chemopreventive and therapeutic agent. The quantitative data presented provides valuable insights into the effective concentrations and treatment durations required to elicit these anti-cancer effects in various cancer cell types. The detailed experimental protocols serve as a practical resource for researchers aiming to further investigate the mechanisms of lycopene's action. Continued exploration of the intricate molecular interactions of lycopene within cancer cells is paramount for the development of novel, targeted therapies that can harness the power of this natural compound in the fight against cancer. This guide provides a solid foundation for such future endeavors, offering a clear and detailed overview of the current understanding of lycopene's core mechanisms of action.

References

- 1. Multifaceted Effects of Lycopene: A Boulevard to the Multitarget-Based Treatment for Cancer [mdpi.com]

- 2. The effect of lycopene on the PI3K/Akt signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lycopene inhibits growth of human colon cancer cells via suppression of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative and apoptosis-inducing activity of lycopene against three subtypes of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lycopene attenuates the inflammation and apoptosis in aristolochic acid nephropathy by targeting the Nrf2 antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lycopene alleviates 5-fluorouracil-induced nephrotoxicity by modulating PPAR-γ, Nrf2/HO-1, and NF-κB/TNF-α/IL-6 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lycopene Inhibits Reactive Oxygen Species-Mediated NF-κB Signaling and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. [Effect of lycopene on the proliferation of MCF-7 and MDA-MB-231 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lycopene inhibition of cell cycle progression in breast and endometrial cancer cells is associated with reduction in cyclin D levels and retention of p27(Kip1) in the cyclin E-cdk2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biomolther.org [biomolther.org]

- 14. Lycopene and Beta-carotene Induce Cell-Cycle Arrest and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Effect of lycopene on cell viability and cell cycle progression in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-proliferative and apoptosis-inducing activity of lycopene against three subtypes of human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differential effects of lycopene consumed in tomato paste and lycopene in the form of a purified extract on target genes of cancer prostatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lycopene induces apoptosis in immortalized fibroblasts exposed to tobacco smoke condensate through arresting cell cycle and down-regulating cyclin D1, pAKT and pBad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. kumc.edu [kumc.edu]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Lycopene: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lycopene, a lipophilic carotenoid predominantly found in tomatoes, is distinguished by its potent antioxidant properties. Its unique acyclic structure, featuring a long chain of 11 conjugated double bonds, underpins its exceptional capacity for quenching singlet oxygen and scavenging a variety of free radicals. Beyond direct quenching, lycopene modulates cellular defense mechanisms by activating the Nrf2-ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. This guide provides an in-depth examination of the mechanisms of lycopene's antioxidant action, presents quantitative data on its scavenging efficacy, details common experimental protocols for its assessment, and illustrates key pathways and workflows through structured diagrams.

Mechanisms of Antioxidant Action

Lycopene exerts its antioxidant effects through two primary strategies: direct scavenging of reactive oxygen species (ROS) and indirect upregulation of cellular antioxidant defense systems.

Direct Free Radical Scavenging

The extensive system of conjugated double bonds in the lycopene molecule allows it to efficiently absorb and dissipate the energy of free radicals, primarily through electron transfer, hydrogen abstraction, or radical addition.[1][2][3]

-

Singlet Oxygen (¹O₂) Quenching: Lycopene is recognized as one of the most effective quenchers of singlet oxygen, a high-energy, non-radical ROS.[4][5] Its efficacy is reported to be twice that of beta-carotene and ten times that of α-tocopherol.[1][6] The quenching mechanism involves the physical transfer of energy from singlet oxygen to the lycopene molecule, converting lycopene to its triplet excited state.[4][5][7] This excited lycopene then dissipates the energy as heat, returning to its ground state without being chemically altered.[5][7] This process is highly efficient due to the close energy levels between the excited state of lycopene and singlet oxygen.[8]

-

Peroxyl Radical (ROO•) Scavenging: Lycopene effectively traps peroxyl radicals, which are key intermediates in lipid peroxidation.[4][9] By reacting with these radicals, lycopene forms a resonance-stabilized carbon-centered radical adduct, thereby terminating the lipid peroxidation chain reaction and protecting cellular membranes from oxidative damage.[9]

-

Other Radical Scavenging: Studies have demonstrated lycopene's capacity to scavenge other harmful radicals, including hydroxyl radicals (•OH), nitrogen dioxide (NO₂), and hydrogen peroxide (H₂O₂).[1][4][10] The mechanisms for these interactions involve hydrogen abstraction and radical addition reactions.[11]

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling

Lycopene enhances the cellular antioxidant defense network by influencing key signaling pathways that regulate the expression of protective enzymes.

-

Activation of the Nrf2-Keap1-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that controls the expression of numerous antioxidant and detoxification enzymes.[12][13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[12][14] Lycopene or its metabolites can induce the dissociation of Nrf2 from Keap1.[14][15] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of phase II antioxidant enzymes.[14][16] These enzymes include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[2][14][17] This upregulation fortifies the cell's intrinsic ability to neutralize ROS.[2]

-

Regeneration of Other Antioxidants: Lycopene can contribute to the antioxidant network by regenerating other crucial antioxidants, such as vitamins C and E, from their radical forms.[1][6][17] For instance, α-tocopherol can reduce the lycopene radical cation, thereby regenerating the parent lycopene molecule.[18] This synergistic interaction enhances the overall protective capacity of the cellular antioxidant system.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of lycopene has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the radicals in a sample, is a common metric for comparison. The data below summarizes IC50 values from several studies. It is noteworthy that the antioxidant activity of lycopene can be influenced by its isomeric form, with Z-isomers (cis) often exhibiting higher activity than the all-E (trans) form.[17][19]

| Assay Type | Radical Scavenged | Lycopene Sample / Isomer Ratio | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source(s) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Not Specified | 4.57 ± 0.23 | Vitamin C | 9.82 ± 0.42 | [17] |

| THF Extract | 54.008 | Ascorbic Acid | 53.568 | [20][21] | ||

| 5% Z-isomers | 140 | - | - | [17][19] | ||

| 30% Z-isomers | 110 | - | - | [17][19] | ||

| 55% Z-isomers | 80 | - | - | [17][19] | ||

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 5% Z-isomers | 80 | - | - | [17][19] |

| 30% Z-isomers | 60 | - | - | [17][19] | ||

| 55% Z-isomers | 35 | - | - | [17][19] | ||

| Hydroxyl Radical (•OH) | Hydroxyl Radical | THF Extract | 47.662 | Ascorbic Acid | 36.554 | [20][21] |

| Nitric Oxide Radical (NO•) | Nitric Oxide | THF Extract | 57.879 | Ascorbic Acid | - | [20] |

| Reducing Power Assay | Fe³⁺ to Fe²⁺ reduction | THF Extract | 45.609 | Ascorbic Acid | - | [20] |

Note: IC50 values can vary significantly based on the specific experimental conditions, solvents, and lycopene source and purity.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant capacity of compounds like lycopene. The following sections detail the methodologies for three widely used assays.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by the change in absorbance.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 20 mg/L) in a suitable solvent like methanol.

-

Sample Preparation: Dissolve lycopene in an appropriate solvent (e.g., acetone, THF, or chloroform) to create a stock solution, from which serial dilutions are made.[20][22]

-

Reaction Mixture: Add a small aliquot of the lycopene solution (e.g., 0.1 mL) at different concentrations to a larger volume of the DPPH solution (e.g., 3.9 mL).[22] A control is prepared using the solvent instead of the lycopene solution.

-

Incubation: Shake the mixture well and incubate it in the dark at room temperature for a specified period (e.g., 30 minutes).[22]

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 515-517 nm) using a spectrophotometer.[22]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the scavenging percentage against the lycopene concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is a blue-green chromophore that is reduced to the colorless ABTS form upon reaction with an antioxidant, a change that is monitored spectrophotometrically.

Methodology:

-

Radical Generation: Generate the ABTS•⁺ radical cation by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of lycopene in an appropriate solvent.

-

Reaction Mixture: Add a small volume of the lycopene sample to a larger, defined volume of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

-

Measurement: Record the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value, similar to the DPPH assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the degree of protection afforded to the probe, measured as the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).[23][24] For lipophilic antioxidants like lycopene, a solubility enhancer such as β-cyclodextrin may be required to achieve good correlation.[23][25]

-

Sample Preparation: Prepare dilutions of lycopene, the Trolox standard, and a blank in the appropriate buffer.

-

Assay Plate Setup: In a 96-well microplate, add the fluorescein solution to all wells. Then add the lycopene samples, Trolox standards, or blank solution to their designated wells.[24]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[24]

-

Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.[23][24]

-

Measurement: Immediately place the plate in a fluorescent microplate reader. Record the fluorescence decay kinetically at set intervals (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[24]

-

Calculation: Calculate the area under the curve (AUC) for the blank, standards, and samples. The net AUC for each sample is determined by subtracting the AUC of the blank. Results are expressed as Trolox Equivalents (TE).

References

- 1. preprints.org [preprints.org]

- 2. Lycopene: A Potent Antioxidant with Multiple Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lycopene: A Natural Arsenal in the War against Oxidative Stress and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lycopene as A Carotenoid Provides Radioprotectant and Antioxidant Effects by Quenching Radiation-Induced Free Radical Singlet Oxygen: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT study on the quenching mechanism of singlet oxygen by lycopene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. DFT study on the quenching mechanism of singlet oxygen by lycopene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 10. Lycopene as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lycopene prevents carcinogen-induced cutaneous tumor by enhancing activation of the Nrf2 pathway through p62-triggered autophagic Keap1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic metabolites of lycopene induce Nrf2-mediated expression of phase II detoxifying/antioxidant enzymes in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Real time detection of reactions between radicals of lycopene and tocopherol homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant, anticancer activity and molecular docking study of lycopene with different ratios of Z-isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjpbcs.com [rjpbcs.com]

- 21. researchgate.net [researchgate.net]

- 22. Extraction, Purification, and Characterization of Lycopene from Jordanian Vine Tomato Cultivar, and Study of its Potential Natural Antioxidant Effect on Samen Baladi [foodandnutritionjournal.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. kamiyabiomedical.com [kamiyabiomedical.com]

- 25. Effect of beta-cyclodextrin in improving the correlation between lycopene concentration and ORAC values - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Potent Carotenoid: A Technical Guide to the Bioavailability and Metabolism of Dietary Lycopene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a lipophilic carotenoid renowned for its vibrant red pigment and potent antioxidant properties, has garnered significant scientific interest for its potential role in human health and disease prevention. However, its efficacy is intrinsically linked to its bioavailability and subsequent metabolic fate within the body. This technical guide provides a comprehensive overview of the current understanding of lycopene's absorption, distribution, metabolism, and excretion (ADME). We delve into the critical factors influencing its bioavailability, from the food matrix and dietary components to the intricacies of its metabolic pathways involving enzymatic cleavage by β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2). This guide summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for studying lycopene's ADME, and utilizes visualizations to elucidate complex biological pathways and workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising nutraceutical.

Introduction

Lycopene is a C40 tetraterpenoid hydrocarbon, distinguished by its long chain of 11 conjugated double bonds, which is responsible for its characteristic red color and antioxidant activity. It is predominantly found in tomatoes and tomato-based products, with other sources including watermelon, pink grapefruit, and guava. Epidemiological studies have consistently associated high dietary intake and circulating concentrations of lycopene with a reduced risk of various chronic diseases, particularly certain types of cancer and cardiovascular disease. Understanding the factors that govern its journey from dietary ingestion to its target tissues and its transformation into various metabolites is paramount for elucidating its mechanisms of action and for the development of effective lycopene-based functional foods and therapeutics.

Bioavailability of Dietary Lycopene

The bioavailability of lycopene is a complex process influenced by a multitude of factors related to the food source, dietary habits, and individual physiological characteristics.

Factors Influencing Lycopene Bioavailability

-

Food Matrix and Processing: Lycopene in its natural, all-trans isomeric form is often found in a crystalline state within the chromoplasts of raw plant tissues, which limits its release and subsequent absorption. Thermal processing, such as cooking and pasteurization, disrupts the plant cell walls and weakens the bonds between lycopene and the food matrix, thereby increasing its bioaccessibility. This processing also promotes the isomerization of the all-trans form to various cis-isomers.

-

Isomeric Configuration: While the all-trans isomer is the most abundant form in raw foods, human tissues and plasma contain a significant proportion of cis-isomers. Studies suggest that cis-isomers of lycopene are more readily incorporated into mixed micelles in the intestine due to their lower tendency to aggregate and their bent shape, leading to enhanced bioavailability compared to the all-trans form.

-

Dietary Fat: As a lipophilic compound, lycopene absorption is significantly enhanced by the presence of dietary fat. Fat stimulates the secretion of bile acids, which are essential for the formation of mixed micelles that solubilize lycopene and facilitate its transport to the intestinal enterocytes. Consuming lycopene-rich foods with a source of fat can dramatically increase its uptake.

-

Interactions with Other Dietary Components: The presence of other carotenoids can influence lycopene absorption, potentially through competition for incorporation into mixed micelles and for uptake by intestinal cells. Similarly, dietary fiber may hinder lycopene bioavailability by trapping it within the food matrix and reducing its accessibility for absorption.

Quantitative Data on Lycopene in Foods

The lycopene content of foods can vary significantly depending on the variety, ripeness, and processing methods.

Table 1: Lycopene Content in Selected Raw and Processed Foods

| Food Source | Form | Lycopene Content (mg/100g wet weight) |

| Tomatoes | Raw, red | 2.57 |

| Tomatoes | Sun-dried | 45.9 |

| Tomato Juice | Canned | 9.04 |

| Tomato Paste | Canned | 28.76 |

| Tomato Ketchup | 16.63 | |

| Watermelon | Raw | 4.53 |

| Pink Guava | Raw | 5.20 |

| Pink Grapefruit | Raw | 1.13 |

Data compiled from various sources.

Table 2: Impact of Processing on Lycopene Bioavailability

| Study Comparison | Key Finding | Reference |

| Fresh Tomatoes vs. Tomato Paste | Lycopene bioavailability was 2.5 times higher from tomato paste. | Gärtner et al., 1997 |

| Raw vs. Cooked Tomatoes with Olive Oil | Consumption of cooked tomatoes with olive oil significantly increased plasma lycopene levels compared to raw tomatoes. |

Absorption, Distribution, Metabolism, and Excretion (ADME) of Lycopene

The journey of lycopene through the human body involves a series of intricate steps, from its initial uptake in the intestine to its distribution to various tissues, metabolic transformation, and eventual elimination.

Absorption

Following its release from the food matrix and incorporation into mixed micelles, lycopene is absorbed by the enterocytes of the small intestine. This process is thought to occur via both passive diffusion and a transporter-mediated mechanism involving the Scavenger Receptor Class B Type 1 (SR-B1). Inside the enterocytes, lycopene is packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream.

Caption: Overview of the digestion and absorption of dietary lycopene.

Distribution

Once in the bloodstream, chylomicrons are acted upon by lipoprotein lipase, forming chylomicron remnants that are primarily taken up by the liver. The liver then repackages lycopene into lipoproteins, mainly low-density lipoproteins (LDLs), for transport to various tissues. Lycopene is not uniformly distributed throughout the body, with the highest concentrations found in the testes, adrenal glands, liver, and prostate. Adipose tissue serves as the largest reservoir of lycopene in the body.

Table 3: Lycopene Concentration in Human Tissues

| Tissue | Lycopene Concentration (nmol/g wet weight) |

| Testes | 15.2 |

| Adrenal Gland | 14.5 |

| Liver | 3.6 |

| Prostate | 2.0 |

| Adipose Tissue | 0.2 - 1.0 |

| Plasma/Serum | 0.22 - 1.06 (µmol/L) |

Data represents weighted averages from multiple studies.

Metabolism

Lycopene metabolism is primarily carried out by two key enzymes:

-

β-carotene 15,15′-oxygenase (BCO1): This enzyme is responsible for the central cleavage of provitamin A carotenoids. While BCO1 can cleave lycopene, its activity towards this substrate is relatively low.

-

β-carotene 9′,10′-oxygenase (BCO2): BCO2 catalyzes the eccentric cleavage of carotenoids. Notably, BCO2 shows a preference for cis-isomers of lycopene, cleaving them at the 9',10' double bond to produce a range of metabolites known as apo-lycopenoids.

The primary cleavage product of BCO2 activity on lycopene is apo-10'-lycopenal, which can be further metabolized to apo-10'-lycopenoic acid and apo-10'-lycopenol. These metabolites are more polar than the parent lycopene molecule and are believed to be responsible for some of its biological activities.

Caption: Enzymatic metabolism of cis-lycopene by BCO2.

Excretion

The excretion of lycopene and its metabolites is not fully understood. Unabsorbed lycopene is eliminated in the feces. Absorbed lycopene and its metabolites are thought to be excreted primarily through the biliary route into the feces. A smaller proportion of polar metabolites is excreted in the urine. The half-life of lycopene in human plasma is estimated to be between 12 and 33 days, indicating significant tissue storage.

Biological Activities of Lycopene and its Metabolites

The health benefits attributed to lycopene are mediated through various mechanisms, including its well-known antioxidant activity and the modulation of key cellular signaling pathways by its metabolites.

Antioxidant Activity

Lycopene is a highly efficient quencher of singlet oxygen and can scavenge other reactive oxygen species (ROS), thereby protecting cells from oxidative damage to lipids, proteins, and DNA.

Modulation of Signaling Pathways

Recent research has highlighted the role of lycopene metabolites, particularly apo-lycopenoic acids, in modulating cellular signaling pathways.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Lycopene metabolites can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the increased expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing the cell's capacity to combat oxidative stress.

Caption: Activation of the Nrf2 antioxidant pathway by lycopene metabolites.

-

Retinoic Acid Receptor (RAR) Signaling: Some lycopene metabolites, due to their structural similarity to retinoic acid, can act as ligands for retinoic acid receptors (RARs). By binding to RARs, these metabolites can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Experimental Protocols

This section provides an overview of key methodologies used to study the bioavailability and metabolism of lycopene.

Protocol for Lycopene Extraction and Quantification from Biological Samples (HPLC)

Objective: To extract and quantify lycopene from plasma or tissue samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plasma or homogenized tissue sample

-

Butylated hydroxytoluene (BHT)

-

Ethanol

-

Hexane

-

Saponifying agent (e.g., methanolic KOH)

-

HPLC system with a C18 or C30 reverse-phase column and a UV/Vis detector

Procedure:

-

Sample Preparation: To a known volume or weight of the sample, add an antioxidant such as BHT to prevent oxidation.

-

Extraction: Perform a liquid-liquid extraction using a mixture of ethanol and hexane (or another suitable organic solvent) to separate the lipophilic lycopene from the aqueous components. Vortex and centrifuge to separate the phases.

-

Saponification (Optional): For samples rich in triglycerides (e.g., plasma), a saponification step with methanolic KOH may be necessary to hydrolyze triglycerides and release lycopene.

-

Final Extraction: After saponification (if performed), re-extract with hexane.

-

Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted sample into the HPLC system.

-

Column: C18 or C30 reverse-phase column.

-

Mobile Phase: A mixture of solvents such as methanol, acetonitrile, and dichloromethane, often in a gradient elution.

-

Detection: Monitor the absorbance at approximately 472 nm.

-

-

Quantification: Determine the concentration of lycopene by comparing the peak area of the sample to a standard curve generated with known concentrations of a lycopene standard.

In Vitro Model for Lycopene Bioavailability (Caco-2 Cells)

Objective: To assess the intestinal uptake and transport of lycopene using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

Procedure:

-

Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluency and differentiate into a polarized monolayer on a semi-permeable membrane support in a transwell plate.

-

Micelle Preparation: Prepare mixed micelles containing lycopene, bile salts, phospholipids, and fatty acids to mimic the conditions in the small intestine.

-

Apical Application: Apply the lycopene-containing micelles to the apical side of the Caco-2 cell monolayer.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

Sample Collection:

-

Apical Compartment: Collect the medium from the apical side to determine the amount of lycopene that was not taken up.

-

Basolateral Compartment: Collect the medium from the basolateral side to measure the amount of lycopene that has been transported across the cell monolayer.

-

Cell Lysate: Lyse the cells to determine the amount of lycopene that has been taken up and accumulated within the cells.

-

-

Analysis: Quantify the lycopene content in all collected samples using HPLC as described in Protocol 5.1.

Caption: Experimental workflow for the in vitro Caco-2 cell bioavailability model.

Conclusion and Future Directions

The bioavailability and metabolism of dietary lycopene are multifaceted processes that are crucial for its potential health benefits. This guide has provided a detailed overview of the current knowledge in this field, highlighting the importance of food processing, dietary factors, and enzymatic pathways in determining the fate of lycopene in the body. The biological activities of lycopene and its metabolites, particularly in the context of antioxidant defense and cellular signaling, underscore its promise as a valuable nutraceutical.

Future research should focus on further elucidating the specific mechanisms of lycopene transport and the regulation of its metabolizing enzymes. A deeper understanding of the biological activities of individual lycopene metabolites and their interactions with cellular targets will be essential for the development of targeted nutritional and therapeutic strategies. Furthermore, well-controlled human intervention studies are needed to translate the findings from basic research into evidence-based recommendations for dietary lycopene intake.

Lycopene's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a naturally occurring carotenoid abundant in tomatoes and other red fruits, has garnered significant attention for its potential health benefits, particularly in the realm of cancer prevention and therapy. Its mechanism of action extends beyond its well-documented antioxidant properties to the intricate modulation of key cellular signaling pathways. This technical guide provides an in-depth examination of the interactions between lycopene and critical signaling cascades, including the PI3K/Akt, MAPK, and Nrf2 pathways. We present a comprehensive summary of the quantitative effects of lycopene on these pathways, detailed experimental protocols for assessing these interactions, and visual representations of the signaling networks to facilitate a deeper understanding of lycopene's molecular targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of lycopene.

Introduction

Lycopene is a lipophilic, unsaturated carotenoid responsible for the red color of many fruits and vegetables.[1] Its unique structure, characterized by a long chain of conjugated double bonds, underlies its potent antioxidant activity.[2] Beyond its ability to quench reactive oxygen species (ROS), lycopene has been shown to influence a variety of cellular processes, including cell proliferation, apoptosis, and inflammation, by modulating specific signaling pathways.[3][4] Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action and for the development of lycopene-based therapeutic strategies. This guide will delve into the core signaling pathways affected by lycopene, presenting quantitative data and detailed methodologies for their investigation.

Lycopene and the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism.[5] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[6]

Lycopene has been demonstrated to inhibit the PI3K/Akt pathway at multiple levels. It can interfere with the binding of growth factors, such as Insulin-like Growth Factor-1 (IGF-1), to their receptors, thereby preventing the initial activation of PI3K.[5] Furthermore, lycopene can downregulate the phosphorylation and activation of Akt, a key downstream effector of PI3K.[7] This inhibition of the PI3K/Akt pathway contributes to lycopene's anti-proliferative and pro-apoptotic effects in various cancer cell lines.[8][9]

Quantitative Effects of Lycopene on the PI3K/Akt Pathway

| Cell Line | Lycopene Concentration | Effect on PI3K/Akt Pathway | Fold Change/Percentage Change | Reference |

| LNCaP (Prostate Cancer) | 5 µM | Decreased phosphorylation of Akt | - | [5] |

| PC-3 (Prostate Cancer) | 10 µM | Inhibition of Akt phosphorylation | - | [5] |

| A549 (Lung Cancer) | 10–40 μM | Downregulated phosphorylated PI3K and AKT levels | Concentration-dependent decrease | [7] |

| Oral Cancer Cells | 0.5, 1, and 2µM | Decreased expression ratios of p-PI3K/PI3K and p-AKT/AKT | Dose-dependent decrease | [3] |

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) and total Akt in cell lysates by Western blotting to assess the effect of lycopene treatment.

Materials:

-

Lycopene (Sigma-Aldrich, L9879)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (Cell Signaling Technology)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of lycopene or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.

Signaling Pathway Diagram: Lycopene's Inhibition of the PI3K/Akt Pathway

References

- 1. Enzymatic metabolites of lycopene induce Nrf2-mediated expression of phase II detoxifying/antioxidant enzymes in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lycopene as a Natural Antioxidant Used to Prevent Human Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on the Molecular Mechanism of Lycopene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on the Molecular Mechanism of Lycopene in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. The effect of lycopene on the PI3K/Akt signalling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

The Therapeutic Potential of Lycopene in Chronic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene (B16060), a lipophilic carotenoid abundant in tomatoes and other red fruits, has garnered significant scientific attention for its potential therapeutic applications in a range of chronic diseases.[1] Its potent antioxidant and anti-inflammatory properties are considered central to its beneficial effects.[2] This technical guide provides an in-depth overview of the current understanding of lycopene's role in mitigating chronic diseases, with a focus on its mechanisms of action, relevant experimental protocols, and quantitative clinical data.

Core Mechanisms of Action

Lycopene's therapeutic effects are primarily attributed to its ability to quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage.[3] This antioxidant capacity is intrinsically linked to its anti-inflammatory effects. Lycopene has been shown to modulate key signaling pathways involved in inflammation and apoptosis, including the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[4][5]

Signaling Pathways Modulated by Lycopene

NF-κB Signaling Pathway

Lycopene has been demonstrated to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. It can directly inhibit IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6][7] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[8][9]

Nrf2 Antioxidant Response Pathway

Lycopene can activate the Nrf2 pathway, a key regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Lycopene is thought to induce a conformational change in Keap1, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]

Apoptosis Signaling Pathway

Lycopene has been shown to induce apoptosis in cancer cells through the intrinsic pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[13][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[15]

Quantitative Data from Clinical Trials

Multiple clinical trials and meta-analyses have investigated the effects of lycopene supplementation on biomarkers of chronic diseases.

Table 1: Effect of Lycopene Supplementation on Blood Pressure

| Study/Meta-analysis | Dosage | Duration | Study Population | Key Findings |

| Li & Xu, 2013[1][3][16][17] | >12 mg/day | 4-16 weeks | Hypertensive and prehypertensive adults | Significant reduction in Systolic Blood Pressure (SBP) of -4.953 mmHg. |

| Ried & Fakler, 2011[18] | ≥25 mg/day | ≥2 weeks | Adults | Significant reduction in SBP of -5.60 mmHg. |

| Ghavipour et al., 2013[19] | 30 mg/day | 8 weeks | Patients with Metabolic Syndrome | Significant reduction in SBP within the lycopene group. |

Table 2: Effect of Lycopene Supplementation on LDL Cholesterol

| Study/Meta-analysis | Dosage | Duration | Study Population | Key Findings |

| Ried & Fakler, 2011[18][20] | ≥25 mg/day | ≥2 weeks | Adults with slightly elevated cholesterol | Significant reduction in LDL cholesterol of approximately 10% (-10.35 mg/dL). |

| Ghavipour et al., 2013[19] | 30 mg/day | 8 weeks | Patients with Metabolic Syndrome | Significant reduction in LDL cholesterol within the lycopene group. |

| Nishimura et al., 2019[21] | 22.0–27.8 mg/day | 12 weeks | Healthy subjects with borderline high LDL-C | Improved LDL-C levels compared to placebo. |

Experimental Protocols

Lycopene Extraction from Tomatoes

A common method for extracting lycopene from tomato products for research purposes involves solvent extraction.[22][23][24][25]

-

Sample Preparation: Fresh tomatoes are washed, blended, and homogenized. Tomato pomace can be dried and powdered.

-

Solvent System: A mixture of acetone (B3395972) and ethyl acetate (B1210297) (1:1 v/v) is an effective solvent system.[22] Hexane (B92381) and acetone (75:25 v/v) is also commonly used.[23]

-

Extraction Conditions:

-

Procedure:

-

The prepared tomato sample is mixed with the solvent system.

-

The mixture is agitated, for instance in an orbital shaker, for the specified time and at the set temperature.

-

The extract is then filtered (e.g., using Whatman No. 1 filter paper).

-

The solvent is evaporated under reduced pressure to obtain the lycopene extract.

-

HPLC Analysis of Lycopene in Human Plasma

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying lycopene in biological samples.[27][28][29][30]

-

Sample Preparation: Plasma samples are typically deproteinized with a solvent like ethanol, followed by liquid-liquid extraction of lycopene into an organic solvent (e.g., hexane or a mixture of hexane and dichloromethane). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 or C30 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and methyl tert-butyl ether (e.g., 95:5 v/v) can be used for total lycopene quantification.[27] A gradient elution may be required to separate lycopene isomers.[27]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[28]

-

Detection: UV-Vis detection at approximately 470-472 nm.

-

-

Quantification: Lycopene concentration is determined by comparing the peak area of the sample to a standard curve of known lycopene concentrations.

Animal Model of Cardiovascular Disease

To study the effects of lycopene on cardiovascular disease, animal models are frequently employed, often involving the induction of hyperlipidemia and atherosclerosis.[2][31][32][33]

-

Animal Model: ApoE knockout (ApoE-/-) mice or Wistar rats are commonly used as they are susceptible to developing atherosclerosis.

-

Diet: Animals are fed a high-fat diet (HFD) to induce hypercholesterolemia and atherosclerotic plaque formation.

-

Lycopene Administration: Lycopene, often dissolved in a suitable vehicle like corn oil, is administered orally via gavage or supplemented in the diet. Dosages are typically calculated based on human equivalent doses (e.g., 60 mg/day human equivalent).[2]

-

Duration: The study duration can range from several weeks to months to allow for the development of atherosclerotic lesions.

-

Outcome Measures:

-

Blood Lipid Profile: Total cholesterol, LDL-C, HDL-C, and triglycerides are measured.

-

Atherosclerotic Plaque Analysis: Aortas are excised, stained (e.g., with Oil Red O), and the plaque area is quantified.

-

Biomarkers of Oxidative Stress and Inflammation: Levels of malondialdehyde (MDA), antioxidant enzymes (e.g., SOD, GPx), and inflammatory cytokines (e.g., TNF-α, IL-6) are assessed in blood and tissues.

-

Cell Culture Model of Inflammation

In vitro studies using cell culture are essential for elucidating the molecular mechanisms of lycopene's anti-inflammatory effects.[9][34][35][36]

-

Cell Line: Macrophage cell lines (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) are commonly used.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) is used to induce an inflammatory response.

-

Lycopene Treatment: Cells are pre-treated with various concentrations of lycopene for a specific duration (e.g., 24 hours) before the addition of the inflammatory stimulus.

-

Assays for Inflammation and Signaling:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using ELISA.

-

NF-κB Activation Assay: The nuclear translocation of the p65 subunit of NF-κB is assessed by immunofluorescence or Western blotting of nuclear and cytoplasmic fractions. The phosphorylation of IκBα can also be measured by Western blotting.

-

Gene Expression Analysis: Real-time PCR is used to measure the mRNA expression of inflammatory genes.

-

Conclusion

The available evidence strongly suggests that lycopene possesses significant therapeutic potential in the prevention and management of chronic diseases, primarily through its potent antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its multifaceted protective effects. While clinical data on its impact on cardiovascular risk factors are promising, further large-scale, well-controlled clinical trials are warranted to establish optimal dosages and formulations for specific chronic conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and therapeutic efficacy of this promising nutraceutical.

References

- 1. supplementai.io [supplementai.io]

- 2. mdpi.com [mdpi.com]

- 3. Lycopene Supplement and Blood Pressure: An Updated Meta-Analysis of Intervention Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lycopene inhibits NF-κB activation and adhesion molecule expression through Nrf2-mediated heme oxygenase-1 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.port.ac.uk [pure.port.ac.uk]

- 7. Lycopene acts through inhibition of IκB kinase to suppress NF-κB signaling in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lycopene suppresses LPS-induced NO and IL-6 production by inhibiting the activation of ERK, p38MAPK, and NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lycopene Inhibits IL-6 Expression by Upregulating NQO1 and HO-1 via Activation of Nrf2 in Ethanol/Lipopolysaccharide-Stimulated Pancreatic Acinar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. Lycopene supplement and blood pressure: an updated meta-analysis of intervention trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protective effect of lycopene on serum cholesterol and blood pressure: Meta-analyses of intervention trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effects of Lycopene Intake on Blood Pressure and Lipid Profile of Patients with Metabolic Syndrome; a Randomized Clinical Trial [pubs.sciepub.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Standardization of solvent extraction process for Lycopene extraction from tomato pomace - MedCrave online [medcraveonline.com]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. medcraveonline.com [medcraveonline.com]

- 27. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jddtonline.info [jddtonline.info]

- 29. asianpubs.org [asianpubs.org]

- 30. Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 31. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 32. researchgate.net [researchgate.net]

- 33. Differential Effects of Lycopene Supplementation on Adipose Tissue Development and Redox Status in Weanling Offspring of Rats Consuming a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Lycopene inhibits ICAM-1 expression and NF-κB activation by Nrf2-regulated cell redox state in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Lycopene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of lycopene (B16060) isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science. This document delves into the nuances of lycopene's isomeric forms, their distinct physicochemical properties, and the experimental methodologies used for their characterization. Furthermore, it explores the molecular signaling pathways modulated by lycopene, offering insights into its mechanism of action.

Chemical Structure and Isomerism of Lycopene

Lycopene is a lipophilic, unsaturated acyclic carotenoid with the chemical formula C₄₀H₅₆ and a molecular weight of 536.9 g/mol .[1][2] Its structure consists of a long chain of 40 carbon atoms with 13 double bonds, 11 of which are conjugated, forming the chromophore responsible for its deep red color.[2] This extensive system of conjugated double bonds is also the basis for its potent antioxidant activity.[2]

Lycopene can exist in numerous geometric isomers (cis/trans or E/Z isomers) due to the presence of its many double bonds. The most common and thermodynamically stable isomer found in nature, particularly in fresh tomatoes, is the all-trans-lycopene .[3] However, exposure to heat, light, and certain chemical conditions can induce the isomerization of the all-trans form into various mono- or poly-cis-isomers.[1][4] The most frequently studied cis-isomers include 5-cis, 9-cis, and 13-cis-lycopene.[3] The "cis" configuration introduces a bend in the otherwise linear all-trans molecule, which significantly alters its physical and chemical properties.

Below is a diagram illustrating the chemical structures of all-trans-lycopene and its prominent cis-isomers.

Physicochemical Properties of Lycopene Isomers

The isomeric configuration of lycopene significantly influences its physicochemical properties, which in turn affects its stability, bioavailability, and biological activity. Cis-isomers generally exhibit lower melting points and are more soluble in oil and organic solvents compared to the all-trans isomer.[1][2] These differences are critical for their absorption and distribution in biological systems.

The following table summarizes key quantitative data for various lycopene isomers.

| Property | all-trans-Lycopene | 5-cis-Lycopene | 9-cis-Lycopene | 13-cis-Lycopene |

| Melting Point (°C) | 176.35[5][6] | Lower than all-trans[1] | Lower than all-trans[1] | Lower than all-trans[1] |

| UV-Vis λmax (in Hexane (B92381), nm) | 444, 472, 503[6] | 363, 445, 472, 503.5[6] | 361, 441, 467, 497.5[6] | 361, 440, 465, 496.5[6] |

| Molar Extinction Coefficient (ε) (in mobile phase) | 187,260[7] | 183,717[7] | 117,199[7] | 60,076[7] |

| Bioavailability | Lower than cis-isomers[4] | Higher than all-trans[4] | Higher than all-trans[4] | Higher than all-trans[4] |

Experimental Protocols

Accurate characterization and quantification of lycopene isomers are crucial for research and development. The following sections detail the methodologies for the extraction and analysis of these compounds.

Extraction of Lycopene from Tomato Products

This protocol is a synthesis of commonly used methods for extracting lycopene for subsequent analysis.[8][9][10]

Materials:

-

Tomato sample (fresh, paste, or powder)

-

Hexane, Acetone, Ethanol (ACS grade)

-

Extraction buffer: Hexane:Acetone:Ethanol (2:1:1 v/v/v)

-

Calcium bicarbonate (for tomato powder)

-

Celite (for tomato powder)

-

Anhydrous sodium sulfate (B86663)

-

Saturated NaCl solution

-

10% Methanolic KOH (for saponification of lipid-rich samples)

-

Homogenizer (e.g., Ultra-Turrax)

-

Vacuum filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

For fresh tomatoes, wash, blot dry, and homogenize about 1-5 g of the pericarp.[9]

-

For tomato paste, homogenize the sample.

-

For tomato powder, weigh approximately 5 g and mix with 50 mL of methanol (B129727), 1 g of calcium bicarbonate, and 5 g of celite.[11]

-

-

Extraction:

-

Phase Separation:

-

Transfer the filtrate to a separatory funnel.

-

Add 50 mL of saturated NaCl solution and mix gently for 1 minute.[9]

-

Allow the phases to separate. The upper hexane layer contains the lycopene.

-

Collect the upper hexane phase and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.[9]

-

-

Saponification (for samples with high lipid content):

-

To the collected hexane phase, add 10 mL of 10% methanolic KOH.[9]

-

Store the mixture in the dark for 2 hours, with occasional shaking.[9]

-

After incubation, wash the sample three times with 20 mL of 50 mM ammonium (B1175870) acetate (B1210297) solution to neutralize.[9]

-

-

Concentration:

-

Evaporate the hexane extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.

-

Note: All extraction steps should be performed under subdued light to prevent photo-isomerization and degradation of lycopene.[10]

Below is a workflow diagram for the extraction of lycopene.

HPLC Analysis of Lycopene Isomers

High-Performance Liquid Chromatography (HPLC) with a C30 stationary phase is the method of choice for the separation and quantification of lycopene isomers.[12][13][14]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A common isocratic mobile phase consists of methyl-tert-butyl ether (MTBE), methanol (MeOH), and ethyl acetate (EtOAc). A typical ratio is 40% MTBE, 50% MeOH, and 10% EtOAc.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 472 nm for quantification of total lycopene, with monitoring of the full spectrum (e.g., 200-600 nm) to identify isomers based on their characteristic absorption spectra.[11][17]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of all-trans-lycopene in the mobile phase to generate a calibration curve. If available, use certified standards of cis-isomers for their identification and quantification.

-

Sample Injection: Inject the filtered, re-dissolved lycopene extract into the HPLC system.

-

Isomer Identification: Identify the lycopene isomers based on their retention times and their unique UV-Vis absorption spectra. The all-trans isomer typically has the longest retention time, followed by the various cis-isomers.[6] A characteristic "cis-peak" in the UV region (around 360 nm) is a hallmark of cis-isomers.[6]

-

Quantification: Quantify the individual isomers by integrating the peak areas at 472 nm and comparing them to the calibration curve of the all-trans-lycopene standard. For more accurate quantification of cis-isomers, their specific molar extinction coefficients should be used if available.[7]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural identification of lycopene isomers.[5][6]

Instrumentation and Sample Preparation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

Sample Preparation: Dissolve a purified and dried sample of the lycopene isomer in the deuterated solvent.

Key NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of the protons in the molecule. The chemical shifts of the olefinic and methyl protons are particularly useful for distinguishing between isomers.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC, NOESY/ROESY): These experiments are crucial for assigning the full structure and stereochemistry of the isomers. For example, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy can be used to determine the spatial proximity of protons, which is key to identifying the cis or trans configuration of the double bonds.[5][6]

Signaling Pathways Modulated by Lycopene

Lycopene has been shown to exert its biological effects, including its anticancer properties, by modulating several key cellular signaling pathways. The following sections provide an overview of these pathways and how lycopene interacts with them.

The IGF-1 Signaling Pathway

The Insulin-like Growth Factor 1 (IGF-1) signaling pathway plays a crucial role in cell growth, proliferation, and survival.[18] Dysregulation of this pathway is implicated in the development of various cancers. Lycopene has been shown to inhibit the IGF-1 pathway.[12][18]

Mechanism of Lycopene's Inhibitory Action:

-

Increases IGF-Binding Proteins (IGFBPs): Lycopene can increase the levels of IGFBPs, which sequester free IGF-1, thereby reducing its availability to bind to the IGF-1 receptor (IGF-1R).[18]

-

Inhibits Downstream Signaling: By preventing the activation of IGF-1R, lycopene inhibits the downstream PI3K/Akt and Ras/Raf/MAPK signaling cascades.[18] This leads to a decrease in cell proliferation and an increase in apoptosis.

-

Reduces Cyclin D1 Levels: Lycopene has been shown to reduce the levels of Cyclin D1, a key regulator of the cell cycle, which is often downstream of the IGF-1 pathway.[19][20]

The following diagram illustrates the inhibitory effect of lycopene on the IGF-1 signaling pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism.[21] Its aberrant activation is a common feature of many cancers. Lycopene has been demonstrated to be an inhibitor of this pathway.[21][22][23]

Mechanism of Lycopene's Inhibitory Action:

-

Inhibition of Upstream Activators: As mentioned previously, lycopene can inhibit upstream activators of PI3K, such as IGF-1R.[21]

-

Direct or Indirect Inhibition of PI3K: Some studies suggest that lycopene may also more directly inhibit PI3K activity, although the precise mechanism is still under investigation.[21]

-

Modulation of Downstream Targets: By inhibiting Akt activation, lycopene can lead to increased apoptosis through the modulation of Bcl-2 family proteins and a decrease in cell proliferation by affecting cell cycle regulators.[21]

The diagram below shows how lycopene interferes with the PI3K/Akt signaling pathway.

References

- 1. fao.org [fao.org]

- 2. Bio-Availability, Anticancer Potential, and Chemical Data of Lycopene: An Overview and Technological Prospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The determination of lycopene Z‐isomer absorption coefficient on C30‐HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. academic.oup.com [academic.oup.com]

- 11. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A MODIFIED METHOD FOR SIMPLE, RAPID HPLC ANALYSIS OF LYCOPENE ISOMERS | International Society for Horticultural Science [ishs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Multiple Molecular and Cellular Mechanisms of Action of Lycopene in Cancer Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Lycopene inhibition of IGF-induced cancer cell growth depends on the level of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of Lycopene on the PI3K/Akt Signalling Pathway in Pros...: Ingenta Connect [ingentaconnect.com]